4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound used in various scientific research applications. This compound is known for its unique properties, making it valuable for experiments and studies in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including nitration, amidation, and cyclization reactions. The starting materials are often commercially available compounds, which undergo a series of chemical transformations under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized benzamides .
Scientific Research Applications
4,5-Dimethoxy-2-nitro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for drug development.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide include:
- 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid .
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-27-16-10-14(15(22(25)26)11-17(16)28-2)19(24)20-12-5-3-6-13(9-12)21-8-4-7-18(21)23/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKXKSAMXBAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.